2-[(Phenylsulfonyl)methyl]-1,3-cyclohexanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Phenylsulfonyl)methyl]-1,3-cyclohexanedione is an organic compound characterized by the presence of a phenylsulfonyl group attached to a cyclohexanedione core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Phenylsulfonyl)methyl]-1,3-cyclohexanedione typically involves the reaction of phenylsulfonyl chloride with 1,3-cyclohexanedione in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-[(Phenylsulfonyl)methyl]-1,3-cyclohexanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various sulfone and sulfide derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2-[(Phenylsulfonyl)methyl]-1,3-cyclohexanedione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Phenylsulfonyl)methyl]-1,3-cyclohexanedione involves its interaction with specific molecular targets. The phenylsulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved include nucleophilic attack on the sulfonyl group and subsequent transformations.
Comparison with Similar Compounds
- 2-[(Phenylsulfonyl)methyl]-1,3-cyclopentanedione
- 2-[(Phenylsulfonyl)methyl]-1,3-cycloheptanedione
Comparison: Compared to its analogs, 2-[(Phenylsulfonyl)methyl]-1,3-cyclohexanedione exhibits unique reactivity due to the specific ring size and electronic properties of the cyclohexanedione core. This uniqueness makes it a valuable compound for targeted synthetic applications and research.
Properties
IUPAC Name |
2-(benzenesulfonylmethyl)cyclohexane-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4S/c14-12-7-4-8-13(15)11(12)9-18(16,17)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMLWXRTSSBVHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(C(=O)C1)CS(=O)(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.